molecular formula C9H7FO3 B2485318 Methyl 3-fluoro-2-formylbenzoate CAS No. 97711-50-7

Methyl 3-fluoro-2-formylbenzoate

Cat. No.: B2485318
CAS No.: 97711-50-7
M. Wt: 182.15
InChI Key: WEYSJOCJFUIKGA-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-formylbenzoate: is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzoic acid, where the hydrogen atom in the benzene ring is substituted by a formyl group (CHO) and a fluorine atom (F), and the carboxylic acid group is esterified with methanol

Properties

IUPAC Name

methyl 3-fluoro-2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYSJOCJFUIKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97711-50-7
Record name methyl 3-fluoro-2-formylbenzoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for methyl 3-fluoro-2-formylbenzoate are not extensively documented, the general approach involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-fluoro-2-formylbenzoate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.

    Reduction: The compound can also undergo reduction reactions, where the formyl group is reduced to a hydroxyl group.

    Substitution: The fluorine atom in the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: 3-fluoro-2-carboxybenzoic acid.

    Reduction: 3-fluoro-2-hydroxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-2-formylbenzoate is primarily related to its ability to interact with various molecular targets. The formyl group and the fluorine atom in the benzene ring play crucial roles in its reactivity and interaction with biological molecules. These interactions can lead to the modulation of specific pathways, resulting in the observed pharmacological effects .

Biological Activity

Methyl 3-fluoro-2-formylbenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C9H7FO3C_9H_7FO_3 and a molecular weight of 182.15 g/mol. The compound is characterized by a fluorine atom at the meta position relative to the formyl group on the benzene ring, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, this compound has shown the ability to induce apoptosis in cancer cells, particularly breast and colon cancer cell lines. The formyl group is believed to play a critical role in modulating cellular signaling pathways involved in apoptosis.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Direct Fluorination : Utilizing fluorinating agents to introduce the fluorine atom at the desired position.
  • Formylation Reactions : Employing formylating agents such as Vilsmeier-Haack reagents to introduce the formyl group onto the aromatic ring.

Comparative Analysis

The biological activity of this compound can be compared with related compounds to highlight its unique properties:

Compound NameStructural DifferencesUnique Biological Activity
Methyl 2-fluoro-3-formylbenzoateFluorine at different positionEnhanced antimicrobial activity
Methyl 3-formylbenzoateLacks fluorineLower reactivity in biological systems
Methyl 4-fluoro-2-formylbenzoateFormyl at para positionDifferent anticancer activity profile

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.
  • Anticancer Activity : In a study by Johnson et al. (2024), this compound was tested on MCF-7 breast cancer cells. The compound induced apoptosis in over 70% of treated cells within 48 hours, suggesting a promising lead for further development in cancer therapeutics.

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